1-(5-Amino-2-hydroxyphenyl)-3-bromopropan-1-one
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Overview
Description
1-(5-Amino-2-hydroxyphenyl)-3-bromopropan-1-one is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a bromine atom attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2-hydroxyphenyl)-3-bromopropan-1-one typically involves the bromination of 1-(5-Amino-2-hydroxyphenyl)propan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-2-hydroxyphenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine
Major Products Formed:
Oxidation: Formation of 1-(5-Amino-2-hydroxyphenyl)-3-oxopropan-1-one.
Reduction: Formation of 1-(5-Amino-2-hydroxyphenyl)-3-hydroxypropan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(5-Amino-2-hydroxyphenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a building block for functionalized polymers
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-hydroxyphenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(5-Amino-2-hydroxyphenyl)propan-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.
1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-(5-Amino-2-hydroxyphenyl)-3-iodopropan-1-one: Contains an iodine atom, which can affect its reactivity and biological activity
Uniqueness: 1-(5-Amino-2-hydroxyphenyl)-3-bromopropan-1-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially its biological activity. The combination of amino, hydroxyl, and bromine groups provides a versatile scaffold for further functionalization and exploration in various research fields .
Properties
Molecular Formula |
C9H10BrNO2 |
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Molecular Weight |
244.08 g/mol |
IUPAC Name |
1-(5-amino-2-hydroxyphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNO2/c10-4-3-9(13)7-5-6(11)1-2-8(7)12/h1-2,5,12H,3-4,11H2 |
InChI Key |
XECZKRCBBCGJOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)CCBr)O |
Origin of Product |
United States |
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